Vardenafil, commonly known by the brand name Levitra, is a medication belonging to the class of phosphodiesterase type-5 (PDE5) inhibitors. Its primary use in scientific research focuses on understanding and treating erectile dysfunction (ED) ().
Research delves into how vardenafil works at a cellular level to improve blood flow in the penis. PDE5 inhibitors like vardenafil work by blocking the enzyme phosphodiesterase type-5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the penis. cGMP relaxes smooth muscle cells in the blood vessels, allowing for increased blood flow and ultimately an erection .
Clinical trials form a significant part of vardenafil research. These studies assess the effectiveness of vardenafil in treating ED compared to a placebo or other ED medications. Researchers measure factors like success rates in achieving and maintaining an erection, patient satisfaction, and onset and duration of action .
Safety research is crucial for any medication. Vardenafil studies evaluate potential side effects, drug interactions, and how the drug interacts with pre-existing medical conditions like diabetes or cardiovascular disease .
Research also explores the use of vardenafil in specific patient populations, such as men with diabetes, hypertension, or those who have undergone prostate cancer treatment. These studies aim to determine if vardenafil remains effective and safe for these groups .
Vardenafil is a medication primarily used to treat erectile dysfunction. It belongs to a class of drugs known as phosphodiesterase type-5 inhibitors, which function by enhancing blood flow to the penis during sexual arousal. By inhibiting the enzyme phosphodiesterase type 5, vardenafil prevents the breakdown of cyclic guanosine monophosphate, leading to prolonged erections. The molecular formula of vardenafil is C23H32N6O4S, and its molar mass is approximately 488.61 g/mol .
Vardenafil exhibits high selectivity for phosphodiesterase type 5 over other phosphodiesterases, such as phosphodiesterase type 6 and type 11. This selectivity minimizes side effects while effectively enhancing erectile function. Clinical studies have demonstrated that vardenafil significantly improves erectile function in men with varying degrees of erectile dysfunction, including those with diabetes or post-prostatectomy .
Vardenafil can be synthesized through several methods, typically involving multi-step organic synthesis processes. A common synthetic route includes:
Specific details about the synthetic pathways may vary based on proprietary methods used by pharmaceutical companies .
Vardenafil is primarily indicated for:
Vardenafil has notable interactions with various medications:
Patients are advised to disclose all medications they are taking to avoid potentially dangerous interactions.
Vardenafil is structurally related to other phosphodiesterase type-5 inhibitors such as sildenafil and tadalafil. Here’s a comparison highlighting its uniqueness:
Vardenafil's unique combination of potency and selectivity makes it a preferred choice for many patients experiencing erectile dysfunction.
Vardenafil follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds containing multiple ring systems and functional groups [1] [12]. The systematic International Union of Pure and Applied Chemistry name for vardenafil is 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propyl-1H,4H-imidazo[4,3-f] [1] [2] [4]triazin-4-one [12]. This name reflects the compound's complex heterocyclic structure incorporating an imidazotriazinone core system with phenyl and piperazine substituents [1] [8].
The nomenclature system accounts for the bicyclic imidazo[5,1-f] [1] [2] [4]triazin-4-one framework as the parent structure, with systematic numbering to identify substitution positions [8] [12]. The ethoxy and sulfonyl substituents on the phenyl ring are designated according to their positions relative to the attachment point to the triazine system [1] [6]. The piperazine moiety is named as 4-ethylpiperazin-1-yl to indicate the ethyl substitution at the 4-position of the piperazine ring [6] [12].
Alternative International Union of Pure and Applied Chemistry representations include the designation as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f] [1] [2] [4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethyl-piperazine, which emphasizes the piperazine as the principal functional group [6] [16]. This naming convention follows the Chemical Abstracts Service indexing approach for complex pharmaceutical compounds [6] [17].
The molecular formula of vardenafil is C₂₃H₃₂N₆O₄S, representing a complex organic molecule with 23 carbon atoms, 32 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom [1] [4] [12]. This formula indicates the presence of multiple heteroatoms integrated within the molecular framework, characteristic of modern pharmaceutical compounds designed for specific biological targets [8] [10].
The molecular weight of vardenafil base is 488.60 daltons, calculated from the atomic masses of constituent elements [4] [6] [12]. When expressed as the hydrochloride salt form, the molecular weight increases to 525.06 daltons for the anhydrous hydrochloride and 579.11 daltons for the hydrochloride trihydrate form [3] [14] [16]. These different salt forms reflect the pharmaceutical development requirements for optimal stability and bioavailability characteristics [13] [16].
Table 1: Molecular Composition Data for Vardenafil
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₃₂N₆O₄S | [1] [4] [12] |
Molecular Weight (base) | 488.60 g/mol | [4] [6] [12] |
Molecular Weight (HCl) | 525.06 g/mol | [3] [14] |
Molecular Weight (HCl·3H₂O) | 579.11 g/mol | [6] [13] [16] |
Percent Composition C | 56.54% | [6] |
Percent Composition H | 6.60% | [6] |
Percent Composition N | 17.20% | [6] |
Percent Composition O | 13.10% | [6] |
Percent Composition S | 6.56% | [6] |
The elemental composition demonstrates a nitrogen-rich structure with 17.20% nitrogen content, reflecting the presence of six nitrogen atoms distributed across the imidazotriazine ring system and the piperazine substituent [6]. The carbon content of 56.54% indicates substantial aromatic and aliphatic character, while the relatively low sulfur content of 6.56% corresponds to the single sulfonyl functional group [6].
The Chemical Abstracts Service Registry Number for vardenafil base is 224785-90-4, which serves as the unique numerical identifier for this chemical substance in the Chemical Abstracts Service database [1] [4] [6]. This registry number was assigned upon the compound's initial registration and provides unambiguous identification across scientific literature and regulatory databases [8] [12]. The Chemical Abstracts Service system ensures that each distinct chemical entity receives a unique identifier, preventing confusion in chemical documentation and research [6] [17].
For the hydrochloride salt form, the Chemical Abstracts Service Registry Number is 224785-91-5, distinguishing it from the base form due to the different molecular composition [3] [14]. The hydrochloride trihydrate form is assigned Chemical Abstracts Service Registry Number 330808-88-3, reflecting the additional water molecules in the crystal structure [6] [13]. These distinct registry numbers enable precise identification of specific salt forms and hydrates in pharmaceutical and chemical databases [14] [16].
The European Community Number for vardenafil base is 607-088-5, which identifies the compound within the European Union's chemical inventory system [1]. This numbering system, also known as the European Inventory of Existing Commercial Chemical Substances number, provides regulatory identification for chemical substances marketed within European Union member states [1] [9]. The European Community Number system facilitates chemical regulation and trade within the European Union by providing standardized identification across member countries [9].
The hydrochloride trihydrate form of vardenafil is assigned European Community Number 685-133-8, distinguishing it from the base compound [9]. This separate designation reflects the different regulatory status and handling requirements for the hydrated salt form compared to the anhydrous base [9] [13]. The European Community Number system enables regulatory authorities to track and manage chemical substances throughout their lifecycle in European commerce [9].
Vardenafil is extensively catalogued across multiple international chemical databases with unique identifiers for each system [1] [12]. The United States Food and Drug Administration Unique Ingredient Identifier is UCE6F4125H for the base compound, providing identification within United States regulatory frameworks [1] [8] [12]. The DrugBank database assigns identifier DB00862 to vardenafil, facilitating pharmaceutical research and drug development activities [12] [17].
Table 2: Chemical Database Identifiers for Vardenafil
Database | Identifier | Form | Reference |
---|---|---|---|
Chemical Abstracts Service | 224785-90-4 | Base | [1] [4] [6] |
Chemical Abstracts Service | 224785-91-5 | Hydrochloride | [3] [14] |
Chemical Abstracts Service | 330808-88-3 | HCl·3H₂O | [6] [13] |
European Community | 607-088-5 | Base | [1] |
European Community | 685-133-8 | HCl·3H₂O | [9] |
Food and Drug Administration Unique Ingredient Identifier | UCE6F4125H | Base | [1] [8] [12] |
Food and Drug Administration Unique Ingredient Identifier | 5M8S2CU0TS | HCl·3H₂O | [9] [13] |
DrugBank | DB00862 | Base | [12] [17] |
ChemSpider | 99300 | Base | [8] |
ChEBI | CHEBI:46295 | Base | [1] |
ChEMBL | CHEMBL1520 | Base | [1] |
The ChemSpider identifier 99300 connects vardenafil to the Royal Society of Chemistry's chemical structure database, enabling cross-referencing with spectroscopic and property data [8]. The Chemical Entities of Biological Interest identifier CHEBI:46295 provides linkage to biological and biochemical databases, facilitating research into the compound's biological activities and metabolic pathways [1]. The ChEMBL identifier CHEMBL1520 connects vardenafil to medicinal chemistry and bioactivity databases maintained by the European Bioinformatics Institute [1].
Vardenafil possesses a distinctive imidazo[5,1-f] [1] [2] [3]triazin-4-one core structure that serves as the foundation for its pharmacological activity [4]. This heterocyclic system represents a novel class of potent cyclic guanosine monophosphate phosphodiesterase type 5 inhibitors that demonstrate superior potency compared to other purine-isosteric inhibitors [4]. The imidazotriazine ring system is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a triazine ring at the 5,1-f positions [5].
The core structure features a carbonyl group at the 4-position of the triazine ring, which is critical for binding to the phosphodiesterase type 5 active site [3]. The molecular formula of the complete vardenafil molecule is C₂₃H₃₂N₆O₄S, with a molecular weight of 488.60 g/mol and an exact mass of 488.220575 g/mol [6]. The imidazotriazine core provides the molecular framework that mimics the purine structure of cyclic guanosine monophosphate, allowing vardenafil to compete effectively with the natural substrate [4].
Crystallographic analysis reveals that vardenafil adopts a specific three-dimensional conformation where the fused ring system and the phenyl ring are nearly co-planar, with an interplanar angle of only 6.0° [7]. This planar arrangement is stabilized by two intramolecular hydrogen bonds that help determine the overall molecular conformation [7]. The nitrogen atoms within the imidazotriazine core are positioned at specific locations that facilitate optimal interactions with the phosphodiesterase type 5 binding pocket [8].
The functional group arrangement in vardenafil is precisely organized to optimize binding affinity and selectivity for phosphodiesterase type 5 [9]. The molecule contains several key functional groups: a sulfonamide group, an ethoxy group, a piperazine ring system, and a propyl side chain [10]. The sulfonamide group, specifically 4-ethylpiperazine-1-sulfonyl, is attached to the phenyl ring at the 5-position relative to the ethoxy group [11].
The ethoxy group is positioned ortho to the sulfonamide substitution on the phenyl ring, creating a specific spatial arrangement that is essential for enzyme recognition [9]. This ethoxyphenyl system is linked to the imidazotriazine core through a carbon-carbon bond at the 2-position of the triazine ring [3]. The piperazine ring adopts a chair conformation and is substituted with an ethyl group at the 4-position of the piperazine nitrogen [11].
The propyl side chain is attached to the imidazole ring at the 7-position, while a methyl group is positioned at the 5-position of the imidazotriazine system [10]. This specific arrangement of functional groups creates a unique three-dimensional pharmacophore that distinguishes vardenafil from other phosphodiesterase type 5 inhibitors [9]. The molecular architecture allows for multiple points of contact with the enzyme binding site, including hydrogen bonding, π-π stacking interactions, and van der Waals contacts [12].
Vardenafil is classified as an achiral compound, meaning it does not possess any stereogenic centers and therefore does not exhibit optical isomerism [13]. The molecular structure adopts a specific conformation that is determined by both intramolecular interactions and crystal packing forces [7]. In the solid state, vardenafil crystallizes in the monoclinic crystal system with space group C2/c, containing eight molecules per unit cell [7].
The conformational analysis of vardenafil reveals significant flexibility in certain regions of the molecule, particularly in the side chain substituents [7]. The piperazine ring system exhibits conformational mobility, with the ethyl substituent able to adopt different orientations [12]. Crystal structure analysis shows that the side chains of the ring systems have large thermal displacement parameters, indicating conformational flexibility [7].
When bound to phosphodiesterase type 5, vardenafil adopts an extended conformation that differs significantly from the conformations observed for other phosphodiesterase type 5 inhibitors [12]. The binding of vardenafil to the enzyme induces conformational changes in both the inhibitor and the protein, particularly in the H-loop region of the enzyme [12]. This conformational plasticity is crucial for the high-affinity binding observed for vardenafil [12].
The molecular configuration of vardenafil when bound to phosphodiesterase type 5 differs from that of sildenafil, despite their structural similarities [12]. The conformational variation provides structural insight into the different potencies of these drugs and explains why vardenafil demonstrates superior binding affinity [12]. The flexibility of the molecular structure allows vardenafil to optimize its interactions with the enzyme binding site through induced fit mechanisms [12].
Vardenafil and sildenafil share significant structural similarities but exhibit critical differences that account for their distinct pharmacological properties [8]. The most fundamental difference lies in their heterocyclic core structures: vardenafil contains an imidazo[5,1-f] [1] [2] [3]triazin-4-one system, while sildenafil possesses a pyrazolo[4,3-d]pyrimidin-7-one core [8]. This difference in the ring fusion pattern and nitrogen atom positioning significantly affects their binding characteristics and selectivity profiles [8].
The second major structural difference involves the piperazine ring substitution pattern. Vardenafil contains an ethyl group attached to the piperazine nitrogen, whereas sildenafil has a methyl group at the corresponding position [8]. Despite this apparently minor modification, research has demonstrated that the heterocyclic ring system differences play the critical role in the superior potency of vardenafil over sildenafil, with the methyl/ethyl substitution having minimal impact on binding affinity [8].
Comparative binding studies reveal that vardenafil exhibits more than 20-fold greater potency than sildenafil for inhibiting purified phosphodiesterase type 5 [8]. The IC₅₀ values demonstrate vardenafil's superior binding affinity, with values ranging from 0.7 to 0.89 nM compared to sildenafil's 6.6 to 8.5 nM [8]. This enhanced potency translates to improved selectivity profiles, with vardenafil showing greater than 15-fold selectivity relative to phosphodiesterase type 6 compared to sildenafil's 6-fold selectivity [3].
The conformational differences between vardenafil and sildenafil when bound to phosphodiesterase type 5 provide additional insights into their distinct pharmacological profiles [12]. Vardenafil adopts an extended conformation upon binding, while sildenafil assumes a more folded configuration [9]. These conformational variations result in different interaction patterns with the enzyme binding site, contributing to the observed differences in potency and selectivity [12].
The structural differences between vardenafil and tadalafil are more pronounced than those between vardenafil and sildenafil, reflecting their distinct chemical scaffolds and pharmacological profiles [14]. Tadalafil possesses a completely different core structure based on a pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione system, also known as a β-carboline derivative [14]. This rigid tricyclic system contrasts sharply with the more flexible imidazotriazine structure of vardenafil [14].
The molecular weight difference between the two compounds is significant, with vardenafil having a molecular weight of 488.60 g/mol compared to tadalafil's 389.40 g/mol [14]. Tadalafil lacks the piperazine ring system that is present in vardenafil, instead featuring a methylenedioxyphenyl group attached to the carboline core [14]. This structural difference eliminates the sulfonamide functionality that is crucial for vardenafil's binding mechanism [14].
The selectivity profiles of vardenafil and tadalafil reflect their structural differences. While vardenafil demonstrates greater than 300-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 11, tadalafil shows only 10-fold selectivity for this enzyme pair [15]. Conversely, tadalafil exhibits superior selectivity against phosphodiesterase type 6, with approximately 700-fold selectivity compared to vardenafil's 15-fold selectivity [15].
Structural modeling studies have revealed that the binding interactions between vardenafil and tadalafil with phosphodiesterase type 5 differ significantly due to their distinct molecular architectures [14]. The rigid β-carboline structure of tadalafil provides a different binding mode compared to the more flexible imidazotriazine system of vardenafil [14]. These structural differences contribute to their distinct pharmacokinetic profiles and clinical applications, with tadalafil demonstrating a longer duration of action due to its unique binding characteristics [14].
Property | Vardenafil | Sildenafil | Tadalafil |
---|---|---|---|
Molecular Formula | C₂₃H₃₂N₆O₄S | C₂₂H₃₀N₆O₄S | C₂₂H₁₉N₃O₄ |
Molecular Weight (g/mol) | 488.60 | 474.58 | 389.40 |
Core Ring System | Imidazo[5,1-f] [1] [2] [3]triazin-4-one | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione |
IC₅₀ for PDE5 (nM) | 0.7-0.89 | 6.6-8.5 | 9.4 |
Selectivity vs PDE6 | >15-fold | 6-fold | 700-fold |
Selectivity vs PDE11 | >300-fold | 120-fold | 10-fold |
Structural Feature | Vardenafil vs Sildenafil | Vardenafil vs Tadalafil |
---|---|---|
Core Heterocycle | Imidazotriazine vs Pyrazolopyrimidine | Imidazotriazine vs Carboline |
Piperazine Ring | Both have piperazine | Piperazine vs no piperazine |
Piperazine N-Substitution | Ethyl vs Methyl substitution | Ethyl vs no substitution |
Sulfonamide Group | Same sulfonamide linkage | Sulfonamide vs no sulfonamide |
Molecular Planarity | Similar planarity | Different planarity |
Conformational Flexibility | Vardenafil more extended | Different flexibility profiles |